Lipophilicity-Tuned Passive Permeability: tert-Butyl Ester (logP ~1.5) vs Methyl Ester (logP ~0.46)
The tert-butyl ester of 1113001-78-7 exhibits a vendor-reported logP of approximately 1.5 , while the direct methyl ester analog (CAS 2231677-02-2) carries a calculated logP of 0.4645 . This ~1-log unit increase corresponds to a theoretical ~10-fold higher octanol/water partition coefficient, a parameter that correlates empirically with passive membrane permeability. In the BCP bioisostere literature, an increase in measured ChromLogD₇.₄ from 6.3 to 7.0 was accompanied by a 3.1-fold increase in artificial membrane permeability (230 → 705 nm/s) in an LpPLA₂ inhibitor series [1], demonstrating that small lipophilicity shifts on the BCP scaffold translate into physiologically relevant permeability gains.
| Evidence Dimension | Calculated logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | logP ≈ 1.5 (vendor-reported, Chemshuttle) |
| Comparator Or Baseline | Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate, CAS 2231677-02-2, logP = 0.4645 (calculated, Leyan) |
| Quantified Difference | ΔlogP ≈ +1.0 (target higher); estimated ~10-fold greater lipophilicity |
| Conditions | Calculated logP values from vendor technical datasheets; corroborated by ChromLogD₇.₄-to-permeability trends in LpPLA₂ BCP inhibitor series (Measure et al., ACS Med. Chem. Lett. 2016). |
Why This Matters
Higher logP of the tert-butyl ester directly favors passive membrane permeation, making 1113001-78-7 a superior starting point for cell-active probe design compared to the more polar methyl ester.
- [1] Measure, R. et al. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA₂ Inhibitor. ACS Med. Chem. Lett. 2016, 8 (1), 43–48. DOI: 10.1021/acsmedchemlett.6b00281. View Source
